

Application Notes and Protocols: Triarylamines in Perovskite Solar Cells

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Compound of Interest

Compound Name: 4-Bromo-N,N-di-p-tolylaniline

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Introduction

Triarylamine derivatives have become indispensable components in the advancement of perovskite solar cell (PSC) technology.[1][2][3] These organic molecules are predominantly utilized as hole transport materials (HTMs), playing a crucial role in extracting and transporting positive charge carriers (holes) from the perovskite absorber layer to the electrode, while simultaneously blocking electrons.[4] This function is critical for achieving high power conversion efficiencies (PCE) and operational stability in PSCs.[5][6] The archetypal triarylamine-based HTM, 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene (spiro-OMeTAD), has been instrumental in pushing PSC efficiencies to over 20%.[4] Ongoing research focuses on developing novel triarylamine-based HTMs to further enhance efficiency, stability, and cost-effectiveness.[7][8]

Role of Triarylamines in Perovskite Solar Cells

Triarylamine-based HTMs perform several key functions within a perovskite solar cell:

- **Hole Extraction and Transport:** Efficiently extracts holes from the valence band of the perovskite layer and transports them to the anode (typically gold).
- **Electron Blocking:** Prevents electrons from the perovskite's conduction band from reaching the anode, which would otherwise cause recombination and lower the device efficiency.

- **Interfacial Passivation:** Can passivate defects at the perovskite surface, reducing non-radiative recombination and improving the open-circuit voltage (Voc).[\[9\]](#)
- **Morphology Control:** The quality of the HTM layer can influence the morphology and crystallinity of the subsequently deposited layers.
- **Device Stability:** The chemical and thermal stability of the HTM is a critical factor in the long-term operational stability of the PSC.[\[9\]](#)[\[10\]](#) Additive-free triarylamine HTMs have shown promise in enhancing device stability.[\[7\]](#)[\[11\]](#)

Data Presentation: Performance of Triarylamine-Based HTMs

The following tables summarize the performance parameters of perovskite solar cells incorporating various triarylamine-based hole transport materials.

HTM Name	Structure/Core	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF	Additives Used?	Reference
Spiro-OMeTAD (doped)	Spirobifluorene	15.93	1.057	20.37	0.74	Yes	[12]
Spiro-OMeTAD (doped)	Spirobifluorene	19.84	-	-	-	Yes	[7]
Spiro-IA (dopant-free)	Spiro[fluorene-9,9'-xanthene]	>16%	-	-	-	No	[12]
PCP-TPA	[13] [13]Paracyclophane	17.6	-	-	-	-	[14]
PTAA (additive-free)	Poly(triarylamine)	10.8	-	-	-	No	[10][11]
V873 (additive-free)	Poly(triarylamine)	12.3	-	-	-	No	[10][11]
TOP-HTM 3 (with additives)	Benzene core, vinyl triarylamine	18.6	-	-	-	Yes	[7]
TOP-HTM 3 (additive-free)	Benzene core, vinyl triarylamine	16.6	-	-	-	No	[7]

M141 (doped)	Asymmetrical Triarylamine	20.74	-	-	-	Yes	[15]
BDT-OF	Benzo[1,2-b:4,5-b']dithiophene	16.33	-	-	-	-	[16]

Experimental Protocols

Protocol 1: Synthesis of Spiro-OMeTAD

This protocol describes a general synthetic route for spiro-OMeTAD, a widely used triarylamine HTM.[17][18]

Materials:

- 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene
- 4-Methoxyaniline
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- Tri-tert-butylphosphine ($[\text{P}(\text{tBu})_3]$)
- Sodium tert-butoxide (NaO^tBu)
- Toluene, Chlorobenzene
- Silica gel for column chromatography

Procedure:

- Buchwald-Hartwig Amination:

- In a nitrogen-filled glovebox, combine 2,2',7,7'-tetrabromo-9,9'-spirobifluorene, 4-methoxyaniline (4.4 equivalents), sodium tert-butoxide (8.8 equivalents), Pd(OAc)₂ (0.04 equivalents), and P(tBu)₃ (0.08 equivalents) in anhydrous toluene.
- Seal the reaction vessel and heat the mixture at 100-110 °C for 24-48 hours with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature and dilute it with toluene.
 - Filter the mixture through a pad of Celite to remove inorganic salts.
 - Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
 - Remove the solvent under reduced pressure.
 - Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
- Characterization:
 - Confirm the structure and purity of the synthesized spiro-OMeTAD using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication of a Perovskite Solar Cell with a Triarylamine HTM

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell using a solution-processing method.^{[19][20][21]}

Materials:

- FTO-coated glass substrates

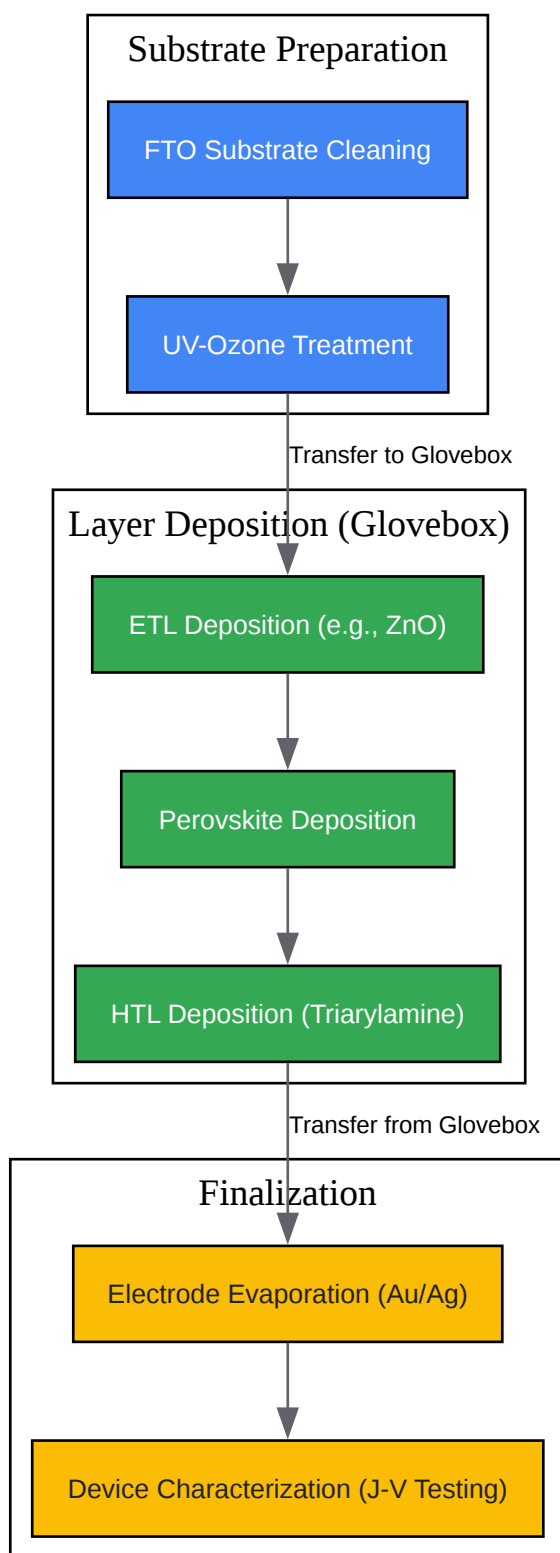
- Zinc acetate dihydrate, ethanolamine, 2-methoxyethanol (for ZnO electron transport layer - ETL)
- Lead iodide (PbI_2), methylammonium iodide (MAI), dimethylformamide (DMF), dimethyl sulfoxide (DMSO) (for perovskite layer)
- Spiro-OMeTAD (or other triarylamine HTM), chlorobenzene, 4-tert-butylpyridine (tBP), lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI), acetonitrile (for hole transport layer - HTL)
- Gold (Au) or Silver (Ag) for the top electrode

Procedure:

- Substrate Preparation:
 - Clean the FTO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to improve the wettability.
- Electron Transport Layer (ETL) Deposition:
 - Prepare a ZnO precursor solution by dissolving zinc acetate dihydrate and ethanolamine in 2-methoxyethanol.
 - Spin-coat the ZnO precursor solution onto the FTO substrate at 3000 rpm for 30 seconds.
 - Anneal the substrate at 200 °C for 1 hour.
- Perovskite Layer Deposition (in a nitrogen-filled glovebox):
 - Prepare the perovskite precursor solution by dissolving PbI_2 and MAI in a mixture of DMF and DMSO.
 - Spin-coat the perovskite precursor solution onto the ETL at 1000 rpm for 10 seconds, followed by 4000 rpm for 30 seconds.[\[19\]](#)

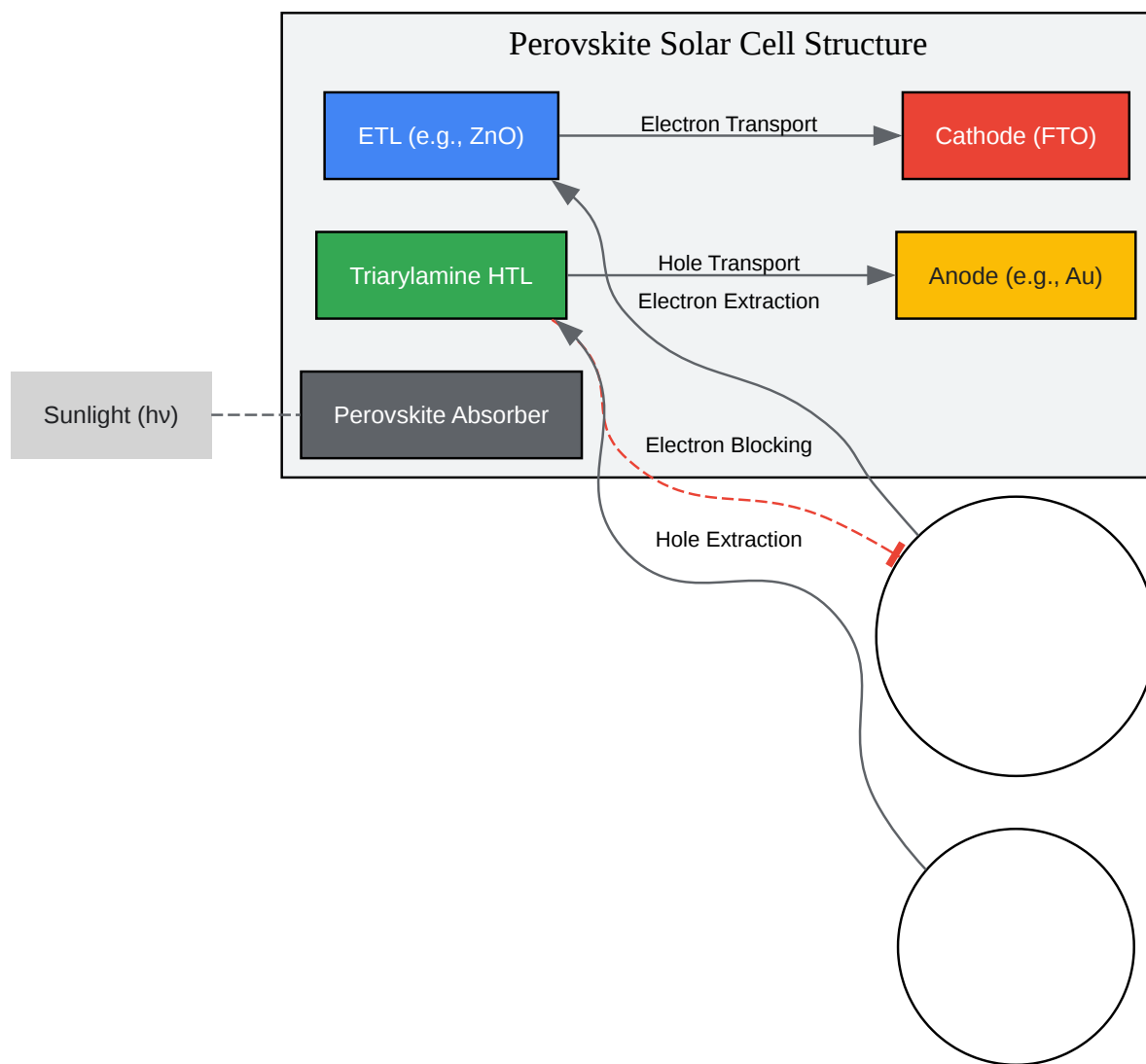
- During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.[\[22\]](#)
- Anneal the perovskite film at 100 °C for 10-15 minutes.[\[22\]](#)
- Hole Transport Layer (HTL) Deposition (in a nitrogen-filled glovebox):
 - Prepare the HTM solution by dissolving spiro-OMeTAD in chlorobenzene.[\[22\]](#)
 - For doped HTLs, add tBP and a Li-TFSI solution (in acetonitrile) to the spiro-OMeTAD solution.[\[12\]](#)[\[22\]](#)
 - Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 30 seconds.[\[12\]](#)[\[19\]](#)
- Electrode Deposition:
 - Deposit a gold or silver top electrode (80-100 nm) by thermal evaporation through a shadow mask to define the active area of the solar cell.
- Characterization:
 - Measure the current density-voltage (J-V) characteristics of the fabricated device under simulated AM1.5G solar illumination.

Visualizations



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Caption: Workflow for the fabrication of a perovskite solar cell incorporating a triarylamine-based HTL.



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Caption: Role of a triarylamine HTL in charge separation and transport in a perovskite solar cell.

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